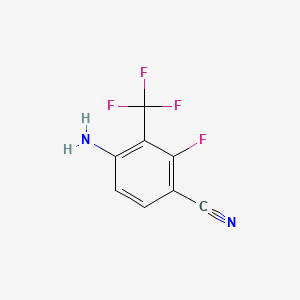

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a fluorine atom, an amino group, and a nitrile group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile involves starting with m-trifluoromethyl fluorobenzene. The synthesis proceeds through three main steps:

Positioning Bromination: The fluorobenzene undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.

Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to introduce the nitrile group.

Aminolysis Substitution: Finally, the nitrile intermediate undergoes aminolysis with liquid ammonia in ethanol to yield the target compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:

- Use of readily available raw materials.

- Simplified reaction conditions to minimize costs and environmental impact.

- Efficient purification steps to achieve high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Major Products Formed

Substitution Products: Derivatives with various substituents replacing the amino group.

Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids.

Reduction Products: Compounds with reduced functional groups, such as amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer drugs. Notably, it is utilized in the synthesis of bicalutamide , a non-steroidal antiandrogen used primarily for prostate cancer treatment. Bicalutamide's effectiveness and low side effects make it a valuable drug, leading to an increased demand for its precursors, including this compound .

Table 1: Key Pharmaceuticals Derived from this compound

| Drug Name | Application | Mechanism of Action |

|---|---|---|

| Bicalutamide | Prostate cancer treatment | Androgen receptor antagonist |

| Other Anticancer Agents | Various cancers | Targeting hormonal pathways |

Table 2: Synthesis Steps for this compound

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Bromination | m-trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid | 73-75 |

| Cyano Group Replacement | Cuprous cyanide, liquid ammonia | >99 |

| Aminolysis | Amines | >99 |

Research indicates that compounds structurally similar to this compound exhibit varying degrees of biological activity. Interaction studies have focused on its binding affinity to androgen receptors, suggesting potential applications in drug design and development aimed at targeting hormonal pathways .

Case Studies

Several studies have documented the efficacy of using this compound in drug synthesis:

- Bicalutamide Synthesis : A study demonstrated that the incorporation of this compound into the bicalutamide synthesis pathway significantly improved yield and reduced production costs due to its simple preparation process .

- Anticancer Research : Preliminary studies on derivatives of this compound showed promising results in inhibiting cancer cell proliferation, highlighting its potential as a lead compound in anticancer drug development.

Wirkmechanismus

The mechanism of action of 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used as a starting material in the synthesis of bicalutamide.

4-Amino-2-(trifluoromethyl)benzonitrile: A similar compound without the fluorine atom, used in the synthesis of benzimidazoles for potential cancer treatment.

Uniqueness

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Biologische Aktivität

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including an amino group, a fluorine atom, and a trifluoromethyl group, suggest potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications through a review of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F4N2. The presence of the trifluoromethyl (-CF3) group is known to enhance lipophilicity and improve binding affinity to biological targets, which is crucial for drug design.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor, potentially affecting metabolic pathways relevant to neurological disorders and other health conditions.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit enzymes involved in critical biochemical pathways. For instance, the trifluoromethyl group can enhance the potency of inhibitors targeting specific enzymes such as BCAT1/2 (branched-chain amino acid transaminases), which are implicated in metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focused on benzonitrile derivatives found that modifications at the trifluoromethyl position significantly influenced enzyme inhibitory activity. The IC50 values indicated strong inhibition potential for certain analogs, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Compounds related to this compound have been tested for their antibacterial properties. For example, a derivative demonstrated moderate activity against E. coli and S. aureus, highlighting the potential for further exploration in antimicrobial drug development .

- Pharmacokinetics : Ongoing studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is crucial for assessing its viability as a therapeutic agent .

Eigenschaften

IUPAC Name |

4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDQRXVOGXRLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.